4-Aminoheptanedioic acid hydrochloride
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Overview
Description
4-Aminoheptanedioic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.64 g/mol . It is a derivative of heptanedioic acid, featuring an amino group at the fourth position and a hydrochloride salt form. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoheptanedioic acid hydrochloride typically involves the reaction of heptanedioic acid with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective introduction of the amino group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Aminoheptanedioic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminoheptanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in studies involving amino acid metabolism and enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Aminoheptanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid (GABA): A neurotransmitter with a similar amino acid structure.
4-Aminopentanoic acid: Another amino acid derivative with a shorter carbon chain.
4-Aminoadipic acid: A related compound with similar functional groups but different chain length.
Uniqueness
4-Aminoheptanedioic acid hydrochloride is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
4-aminoheptanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c8-5(1-3-6(9)10)2-4-7(11)12;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBFRWDIHLWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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